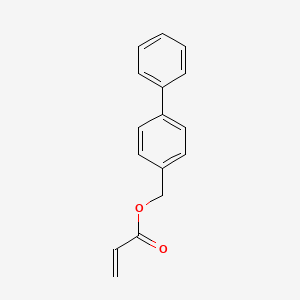

4-Biphenylylmethyl acrylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

54140-58-8 |

|---|---|

分子式 |

C16H14O2 |

分子量 |

238.28 g/mol |

IUPAC名 |

(4-phenylphenyl)methyl prop-2-enoate |

InChI |

InChI=1S/C16H14O2/c1-2-16(17)18-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h2-11H,1,12H2 |

InChIキー |

QBECDXJGYFRACA-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 4 Biphenylylmethyl Acrylate

Precursor Reactant Pathways in 4-Biphenylylmethyl Acrylate (B77674) Synthesis

The construction of 4-Biphenylylmethyl acrylate involves two critical stages: the formation of the biphenylmethyl moiety and the subsequent introduction of the acrylate group.

The principal method for introducing the acrylate functional group is through the esterification of 4-biphenylmethanol (B1213676). evitachem.com This reaction typically involves acryloyl chloride as the acylating agent. evitachem.comchemicalbook.com The hydroxyl group of 4-biphenylmethanol nucleophilically attacks the carbonyl carbon of acryloyl chloride, leading to the formation of the acrylate ester and hydrochloric acid as a byproduct. In some described syntheses, acrylic acid is used in a process catalyzed by a Lewis acid. uychem.com

Table 1: Primary Reactants for Esterification

| Reactant Name | Role | CAS Number |

|---|---|---|

| 4-Biphenylmethanol | Precursor Alcohol | 3597-91-9 |

| Acryloyl chloride | Acylating Agent | 814-68-6 |

This table outlines the key reactants involved in the esterification step of this compound synthesis.

The precursor, 4-biphenylmethanol, can be synthesized through various routes. A prominent method is the Suzuki-Miyaura cross-coupling reaction. google.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide, such as 4-chlorobenzyl methanol, with an arylboronic acid, like phenylboronic acid, to form the biphenyl (B1667301) structure. google.comgre.ac.uk The use of palladium catalysts is crucial for this carbon-carbon bond formation. google.comrsc.org

Alternative synthetic routes for 4-biphenylmethanol have been developed to avoid the high cost of certain raw materials. One such method starts with biphenyl and paraformaldehyde, which undergo a two-step reaction to yield the target alcohol. google.com Another approach involves the reduction of 4-biphenylcarboxylic acid derivatives. google.com

Catalytic Systems in this compound Synthesis

Catalysts are essential for facilitating the synthesis, particularly in the esterification process, by enabling reactions between otherwise immiscible reactants.

Phase-transfer catalysis (PTC) is a key technique employed in the synthesis of this compound. evitachem.com A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org This is particularly useful in systems with immiscible aqueous and organic layers. wikipedia.orgwisdomlib.org

In this specific synthesis, a quaternary ammonium (B1175870) salt, such as benzyltriethylammonium chloride, is used as the phase-transfer catalyst. evitachem.comchemicalbook.com The catalyst transports the reactant from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate, thereby accelerating the reaction rate. wikipedia.orgchemrevlett.com

Research into more efficient catalytic systems is ongoing. Some synthetic procedures utilize Lewis acid catalysis for the esterification of 4-biphenylmethanol with acrylic acid. uychem.com To improve sustainability and catalyst reusability, novel systems are being investigated. One area of exploration is the use of immobilized ionic liquids, which could simplify catalyst recovery and reduce waste. For the synthesis of the 4-biphenylmethanol precursor via Suzuki coupling, research has focused on developing highly efficient palladium complexes, including those supported on materials like fluorous silica (B1680970) gel or functionalized β-cyclodextrin, the latter of which allows the reaction to be performed in water. rsc.orgscochem.com

Optimization of Reaction Conditions for this compound Production

The yield and purity of the final product are highly sensitive to the reaction conditions. A typical, optimized multi-stage process using phase-transfer catalysis has been described in detail. chemicalbook.com

The process begins by dissolving 4-biphenylmethanol and the phase-transfer catalyst, benzyltriethylammonium chloride, in a solvent like toluene (B28343), which is then cooled in an ice-water bath to between 0°C and 10°C. chemicalbook.com In the second stage, a mixture of acryloyl chloride and a polymerization inhibitor (such as p-methoxyphenol) is added dropwise over approximately 1.5 hours. After the addition, the reaction is allowed to proceed at a warmer temperature, around 40°C, for two hours. chemicalbook.com

For the final stage, a base, typically a 40% sodium carbonate solution, is added, and the temperature is raised to 80°C for another two hours to ensure the reaction goes to completion. chemicalbook.com Purification involves sequential washing with deionized water and a potassium chloride solution, followed by removal of the solvent under reduced pressure to yield the final product. chemicalbook.com Efforts to further optimize the process include investigating solvent-free systems and the use of microreactor technology to enhance heat transfer and minimize side reactions. mdpi.com

Table 2: Optimized Reaction Parameters for Synthesis

| Parameter | Stage 1 | Stage 2 | Stage 3 |

|---|---|---|---|

| Temperature | 0 - 10 °C | 40 °C | 80 °C |

| Duration | - | 2 hours | 2 hours |

| Key Reagents | 4-Biphenylmethanol, Toluene, Benzyltriethylammonium chloride | Acryloyl chloride, p-Methoxyphenol | Sodium carbonate solution |

| Action | Dissolution and cooling | Slow addition and reaction | Neutralization and reaction completion |

This table summarizes the optimized conditions for the multi-stage synthesis of this compound.

Temperature and Solvent Effects on Reaction Yields

The yield and purity of this compound are highly dependent on carefully controlled reaction conditions, particularly temperature and the choice of solvent.

Temperature: The synthesis is a multi-stage process with a specific temperature profile to maximize yield and minimize side reactions. chemicalbook.com

Initial Acylation: The reaction between 4-biphenylmethanol and acryloyl chloride is typically initiated at a low temperature, around 0-10°C. chemicalbook.com This is crucial for controlling the exothermic nature of the acylation reaction, preventing polymerization of the acryloyl chloride, and minimizing the formation of byproducts.

Reaction Progression: After the initial addition, the temperature is gradually raised to approximately 40°C for a period of about two hours to ensure the reaction proceeds to completion. chemicalbook.com

Work-up Phase: During the purification and neutralization phase, the temperature is further increased to 80°C to facilitate the removal of impurities and ensure the stability of the final product. chemicalbook.com

Following a structured temperature protocol is essential for achieving high yields, with reports indicating yields as high as 96% under optimized conditions. chemicalbook.com

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction.

Toluene is a commonly used solvent in this synthesis. evitachem.comchemicalbook.com It effectively dissolves the non-polar biphenyl-containing starting material (4-biphenylmethanol) and is relatively inert under the reaction conditions. Its boiling point is also suitable for the temperature range used in the synthesis and subsequent purification steps.

The polarity of the solvent can influence the reaction environment. While detailed studies on a wide range of solvents for this specific synthesis are not broadly published, the principles of solvent effects on esterification suggest that an aprotic solvent like toluene is ideal to avoid interference with the reactive acryloyl chloride. Studies on other acrylates show that solvent polarity can significantly shift the electronic absorption spectra, indicating a strong interaction between the solvent and the acrylate molecule. su.edu.ly

| Reaction Stage | Parameter | Condition | Purpose |

|---|---|---|---|

| Acylation | Temperature | 0-10°C (initial), then 40°C (2h) | Control exothermic reaction, prevent side reactions, drive to completion. |

| Solvent | Toluene | Dissolve reactants, provide inert reaction medium. | |

| Neutralization/Work-up | Temperature | 80°C (2h) | Facilitate removal of acidic impurities. |

| Reported Yield | 96% |

Purification Methodologies for High-Purity this compound

Achieving the high purity (>99%) required for applications like optical adhesives necessitates a thorough purification process to remove unreacted starting materials, catalysts, and byproducts. uychem.com The purification typically involves a multi-step liquid-liquid extraction and drying process. chemicalbook.com

Aqueous Washing: The crude reaction mixture is first washed with deionized water. This step helps to remove water-soluble impurities and any remaining inorganic salts. chemicalbook.com

Brine Wash: A subsequent wash is performed with a potassium chloride solution (e.g., 10% mass fraction). chemicalbook.com This brine wash aids in breaking up any emulsions that may have formed and further removes water and water-soluble impurities from the organic layer.

Drying under Reduced Pressure: After the aqueous washes, the organic layer containing the product is transferred to a reaction kettle. A polymerization inhibitor, such as p-hydroxyanisole, is often added. chemicalbook.com The solvent (toluene) and any residual water are then removed under reduced pressure at an elevated temperature (e.g., 65°C). chemicalbook.com This step is critical to ensure the final product is dry and stable, preventing hydrolysis of the ester or unwanted polymerization during storage.

This sequence of washing and vacuum drying is effective in producing a high-purity, transparent 4-phenylbenzyl acrylate product. chemicalbook.com

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. First Wash | Deionized Water | Remove water-soluble impurities. |

| 2. Second Wash | 10% Potassium Chloride Solution | Break emulsions and further remove aqueous impurities. |

| 3. Drying | Reduced pressure at 65°C | Remove solvent (toluene) and residual water. |

| 4. Stabilization | Addition of p-hydroxyanisole | Prevent premature polymerization. |

Scalability and Industrial Considerations in this compound Synthesis

The synthesis of this compound has been successfully scaled for industrial production, as evidenced by the commercial availability of the compound in multi-ton quantities. lookchem.comlookchem.com The described synthesis method, which employs standard chemical engineering unit operations, is well-suited for large-scale manufacturing. chemicalbook.com

Key Industrial Considerations:

Raw Material Sourcing: The availability and cost of starting materials, primarily 4-biphenylmethanol and acryloyl chloride, are significant economic factors. chemicalbook.com

Process Equipment: The synthesis requires standard industrial chemical reactors (autoclaves) capable of handling stirring, heating, cooling, and operating under reduced pressure for distillation. chemicalbook.com

Exothermic Reaction Control: The acylation step is exothermic. On an industrial scale, efficient heat removal is critical to maintain the optimal temperature range (0-10°C) and prevent runaway reactions or unwanted polymerization, which could compromise both yield and safety.

Reagent Handling: Acryloyl chloride is corrosive and moisture-sensitive, requiring specialized handling and storage infrastructure to ensure safety and reagent integrity.

Waste Management: The process generates aqueous waste from the washing steps, which contains salts and organic impurities. chemicalbook.com Proper treatment and disposal of this waste stream are necessary to comply with environmental regulations.

Product Stability: To prevent polymerization during transport and storage, a polymerization inhibitor must be added to the final product, which needs to be stored in a cool, dry, and dark place. lookchem.comdakenam.com

The global market for this compound is projected to grow, driven by demand from the electronics, semiconductor, and advanced materials sectors, particularly for use in optical adhesives and photoresists. uychem.comuychem.comalibaba.com This indicates that current industrial synthesis methods are robust and economically viable.

Chemical Transformations Utilizing this compound as a Synthetic Intermediate

This compound serves as a crucial synthetic intermediate, which is a building block for other chemical reactions that yield final products. lookchem.comgantrade.com Its primary and most significant chemical transformation is its use as a monomer in polymerization reactions. evitachem.comlookchem.com

The molecule's structure, featuring a reactive acrylate group and a bulky, rigid biphenyl moiety, allows for the creation of polymers with unique and desirable properties. lookchem.com

Polymerization:

Mechanism: this compound readily undergoes free-radical polymerization. The process is initiated by heat or, more commonly, by UV light in the presence of a photoinitiator. evitachem.comuychem.comuychemistry.com The initiator generates free radicals that attack the double bond of the acrylate group, leading to rapid chain growth and the formation of long-chain polymers. evitachem.com

Resulting Polymers: The polymers synthesized from this monomer, such as poly(this compound), are noted for several key properties:

High Refractive Index: The biphenyl group imparts a high refractive index to the resulting polymer, making it a critical component in the formulation of optical clear adhesives (OCAs) for displays, sensors, and AR/VR lenses. uychem.comuychem.com

Thermal Stability: The rigid aromatic structure contributes to the polymer's high thermal stability, allowing it to be used in applications that experience elevated temperatures, such as in the automotive and aerospace industries. uychem.comuychem.com

Mechanical Strength and Adhesion: Acrylate-based polymers are known for their excellent adhesive properties and mechanical durability.

It can also be copolymerized with other monomers to tailor the properties of the final material, such as enhancing mechanical strength or modifying its response to stimuli. While other reactions like oxidation or reduction are theoretically possible at the ester group, its use as a monomer in polymerization is its dominant application in materials science.

Polymerization Kinetics and Mechanisms of 4 Biphenylylmethyl Acrylate

Homopolymerization Studies of 4-Biphenylylmethyl Acrylate (B77674)

Homopolymerization involves the synthesis of a polymer from a single type of monomer. The approaches to polymerizing 4-biphenylylmethyl acrylate can be broadly categorized into conventional free radical methods and more advanced controlled radical polymerization techniques.

Conventional free radical polymerization (FRP) is a widely used method for synthesizing a variety of vinyl polymers. The process is typically initiated by the thermal or photochemical decomposition of an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate active radical species.

The mechanism proceeds through three main stages:

Initiation: The initiator radical adds to the vinyl group of a this compound monomer, forming a new monomer radical.

Propagation: The monomer radical rapidly adds to successive monomer units, leading to the growth of the polymer chain. This step is typically much faster than initiation.

Termination: The growth of polymer chains is halted, most commonly through bimolecular reactions between two growing radical chains (combination or disproportionation). Chain transfer reactions to the monomer, polymer, or solvent can also terminate chain growth and limit the final molecular weight.

A key characteristic of conventional FRP is the continuous generation of radicals and a low steady-state concentration of growing chains. This often leads to polymers with a broad molecular weight distribution, or high polydispersity, and limited control over the final polymer architecture. For acrylates, the termination process is often diffusion-controlled, which can lead to autoacceleration (the gel effect), where the polymerization rate increases dramatically at higher conversions.

Controlled radical polymerization (CRP), also known as living radical polymerization, offers significant advantages over conventional FRP, including the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. nankai.edu.cn These methods operate by establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. semanticscholar.orgcmu.edu The process involves the reversible transfer of a halogen atom (e.g., Br or Cl) between the catalyst and the dormant polymer chain.

The general mechanism for an acrylate monomer is as follows:

Activation: The initiator (an alkyl halide, R-X) reacts with the activator complex (e.g., Cu(I)/Ligand) to form a radical (R•) and the deactivator complex (e.g., X-Cu(II)/Ligand).

Propagation: The radical propagates by adding monomer units, similar to FRP.

Deactivation: The growing polymer radical (Pn•) reacts with the deactivator complex to regenerate the dormant species (Pn-X) and the activator complex.

This equilibrium heavily favors the dormant state, keeping the concentration of active radicals low and minimizing termination reactions. cmu.edu This allows for the controlled, simultaneous growth of all polymer chains. For monomers with bulky side groups like this compound, ATRP is expected to be an effective method for producing well-defined homopolymers. Research on analogous acrylates demonstrates that ATRP can successfully polymerize a wide range of functional monomers. semanticscholar.orgcore.ac.uk

| Component | Example | Function |

|---|---|---|

| Monomer | Methyl Acrylate, Butyl Acrylate | Building block of the polymer. |

| Initiator | Ethyl α-bromoisobutyrate, Methyl 2-bromopropionate | Provides the initial alkyl halide from which chains grow. mdpi.com |

| Catalyst (Activator) | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) | Mediates the reversible activation/deactivation cycle. semanticscholar.org |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 2,2'-bipyridine (B1663995) (bpy) | Solubilizes the copper salt and tunes its catalytic activity. semanticscholar.org |

| Solvent | Toluene (B28343), Anisole, Dimethylformamide (DMF) | Dissolves reactants and allows for temperature control. |

| Temperature | 60-110 °C | Controls the rate of polymerization and catalyst activity. |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that achieves control through a degenerative chain transfer process mediated by a RAFT agent, typically a dithioester, trithiocarbonate, or similar compound. lincoln.ac.uknih.gov

The RAFT mechanism involves a series of addition-fragmentation equilibria:

Initiation: Radicals are generated by a standard thermal initiator (e.g., AIBN).

Chain Transfer: A propagating radical (Pn•) adds to the RAFT agent (R-S-C(=S)Z) to form an intermediate radical. This intermediate then fragments to release a new radical (R•) and a polymeric RAFT agent (Pn-S-C(=S)Z). The new radical (R•) then initiates a new polymer chain.

Re-equilibration: The active polymer chains (Pm•) continuously react with the polymeric RAFT agents, ensuring that all chains have an equal opportunity to grow.

This rapid exchange between active and dormant chains (the polymeric RAFT agent) leads to a linear increase in molecular weight with monomer conversion and produces polymers with low polydispersity. lincoln.ac.uk RAFT is known for its tolerance to a wide variety of functional groups and reaction conditions, making it a suitable candidate for the controlled polymerization of this compound. Studies on other functional acrylates, such as 4-hydroxybutyl acrylate, have demonstrated the effectiveness of RAFT in producing well-defined polymers even in complex systems like aqueous dispersions. lincoln.ac.ukwhiterose.ac.uk

| Component | Example | Function |

|---|---|---|

| Monomer | Various Acrylates, Methacrylates, Styrenes | The monomer unit to be polymerized. |

| Initiator | Azobisisobutyronitrile (AIBN), 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | Provides a constant, slow supply of primary radicals. |

| RAFT Agent | Dithiobenzoates, Trithiocarbonates, Dithiocarbamates | Controls the polymerization by mediating chain transfer. nih.gov |

| Solvent | Dioxane, Toluene, Dimethylformamide (DMF) | Solubilizes the components of the reaction. |

| Temperature | 60-80 °C | Determines the decomposition rate of the initiator. |

Controlled Radical Polymerization Approaches for this compound

Copolymerization Behavior of this compound with Diverse Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with tailored properties that combine the characteristics of the constituent monomers. nih.gov The behavior of this compound in copolymerization systems, particularly its reactivity relative to other comonomers, is critical for predicting and controlling the final copolymer composition and microstructure.

The relative reactivity of two monomers in a free radical copolymerization is described by monomer reactivity ratios, r₁ and r₂. These ratios are defined as the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other type of monomer.

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ is the rate constant for the propagation of a chain ending in monomer 1 with monomer 1, and k₁₂ is the rate constant for the propagation of a chain ending in monomer 1 with monomer 2.

The values of r₁ and r₂ determine the composition of the resulting copolymer:

r₁r₂ = 1: Ideal copolymerization, where the monomer units are randomly incorporated.

r₁ and r₂ < 1: Tendency towards alternation.

r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1.

r₁r₂ = 0: Perfectly alternating copolymerization.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method | Reference |

|---|---|---|---|---|---|

| n-Butyl Acrylate | Methyl Methacrylate (B99206) | 0.26 | 2.52 | ATRP | frontiersin.org |

| Styrene (B11656) | n-Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | ATRP | frontiersin.org |

| Styrene | 2-Ethylhexyl Acrylate | 1.14 | 0.18 | ATRP | frontiersin.org |

| n-Butyl Acrylate | 2,2,2-Trifluoroethyl Acrylate | 1.07 | 0.91 | RAFT | rsc.org |

| Styrene | Methyl Methacrylate | 0.697 | 0.491 | FRP | acs.org |

Copolymerization with Acrylic Esters and Acids

The copolymerization of this compound with acrylic esters and acids is governed by the relative reactivities of the comonomers. While specific reactivity ratios for this compound with these monomers are not extensively documented in publicly available literature, the behavior can be inferred from general principles of acrylate copolymerization. In free-radical polymerization, the incorporation of monomer units is dictated by the reactivity of the propagating radical and the monomer.

The bulky biphenylylmethyl group in this compound can introduce steric hindrance, which may influence its reactivity ratio (r1) and that of the comonomer (r2). For instance, in copolymerization with a less sterically hindered acrylic ester like methyl acrylate, the growing polymer chain ending in a methyl acrylate radical might add another methyl acrylate monomer more readily than the bulky this compound. Conversely, a chain ending in a this compound radical might show a different preference.

When copolymerizing with acrylic acid, hydrogen bonding can play a significant role, potentially altering monomer reactivity and the kinetics of the copolymerization. Copolymers of N-vinylpyrrolidone and acrylic acid have been synthesized and their reactivity ratios calculated, demonstrating that the specific interactions between monomers can significantly affect the final polymer structure. sapub.org The product of the reactivity ratios (r1r2) determines the nature of the copolymer; a value close to 1 suggests a random distribution, while a value approaching 0 indicates a tendency toward alternation. 182.160.97 Given the structural differences, it is likely that copolymers of this compound with simple acrylic esters and acids would exhibit a largely random distribution of monomer units. sapub.org

Copolymerization with Methacrylic Esters and Acids

Research into the copolymerization of monomers structurally analogous to this compound provides significant insight. A study on the free radical copolymerization of 4-biphenyl methacrylate (BPM) with glycidyl (B131873) methacrylate (GMA) determined the monomer reactivity ratios using established linearization methods. researchgate.net The results, obtained from polymerization in ethyl methyl ketone at 70°C with benzoyl peroxide as the initiator, are summarized below. researchgate.net

| Method | r1 (BPM) | r2 (GMA) |

|---|---|---|

| Fineman-Ross | 0.392 ± 0.006 | 0.358 ± 0.007 |

| Kelen-Tudos | 0.398 ± 0.004 | 0.365 ± 0.013 |

| Extended Kelen-Tudos | 0.394 ± 0.004 | 0.352 ± 0.006 |

These reactivity ratios, being less than 1 for both monomers, indicate that the system favors the addition of the other monomer to the growing chain over the addition of the same monomer. researchgate.net This suggests that the resulting copolymer has a tendency towards a random or alternating structure rather than forming blocks of identical monomer units. 182.160.97 Similar trends have been observed in the copolymerization of other methacrylates, where the reactivity ratios between different methacrylate esters are often close to each other, leading to random copolymers. semanticscholar.orguni-bayreuth.de The bulky biphenyl (B1667301) group in BPM does not appear to dramatically inhibit its incorporation into the copolymer chain alongside a smaller methacrylate like GMA. researchgate.net

Copolymerization with Other Vinyl Monomers

The copolymerization of this compound with other vinyl monomers, such as styrene, is crucial for tailoring polymer properties. While direct data for this compound is limited, studies on similar systems, like the copolymerization of styrene with pentadecylphenyl methacrylate (PDPMA), show that random copolymers are often formed. nih.gov In such systems, the reactivity ratios often indicate that one monomer is more reactive than the other, influencing the final copolymer composition. nih.gov For example, in ethylene/styrene copolymerization, the catalyst system plays a critical role in determining the incorporation of the styrene units and the microstructure of the resulting polymer. mdpi.com

The copolymerization of acrylates and methacrylates with vinyl monomers like styrene can be achieved via controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined graft copolymers. cmu.edu The choice of catalyst and reaction conditions can significantly impact the reactivity of the monomers and the architecture of the final polymer. mdpi.comcmu.edu

Influence of Initiator Systems on 4-Biphenylylmethyl Acrate Polymerization

Photoinitiator Systems for UV-Curing of this compound

UV-curing is a rapid polymerization process initiated by the absorption of UV light by a photoinitiator, which then generates reactive species, typically free radicals. jnfuturechemical.combgsu.edu For acrylate systems, including those with aromatic moieties like this compound, free-radical generating photoinitiators are commonly employed. polymerinnovationblog.com These are broadly classified into two types. polymerinnovationblog.com

Type I Photoinitiators: These undergo unimolecular bond cleavage (α-cleavage) upon UV absorption to form free radicals directly. polymerinnovationblog.com Examples include hydroxyacetophenones and phosphine (B1218219) oxides. polymerinnovationblog.com

Type II Photoinitiators: These require a co-initiator or synergist (e.g., an amine or alcohol). Upon UV excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, generating the initiating radicals. polymerinnovationblog.com Benzophenone is a classic example of a Type II photoinitiator. polymerinnovationblog.com

The selection of a photoinitiator depends on the absorption spectrum of the initiator and the emission spectrum of the UV lamp. For formulations containing aromatic monomers, it is important to choose an initiator that absorbs at wavelengths where the monomer itself does not strongly absorb, to ensure efficient light penetration and initiation throughout the sample. researchgate.net Some aromatic acrylates can even undergo self-initiation upon exposure to short-wavelength UV radiation without the need for a dedicated photoinitiator. researchgate.netresearchgate.net

| Type | Class | Mechanism | Typical Absorption Range |

|---|---|---|---|

| Type I (Cleavage) | Hydroxyacetophenones (HAP) | Unimolecular homolytic cleavage | UV-A (300-350 nm) |

| Type I (Cleavage) | Acylphosphine Oxides (TPO) | Unimolecular homolytic cleavage | Near-Visible (360-400 nm) |

| Type II (H-Abstraction) | Benzophenones | Hydrogen abstraction from a co-initiator | UV-C |

Organic Halides and Transition Metal Catalysts in Initiating this compound Polymerization

Controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and polydispersity. semanticscholar.orgnih.gov This method is well-suited for the polymerization of (meth)acrylates, including functional monomers like this compound. researchgate.netcmu.edu

The core of an ATRP system consists of:

An initiator , typically an organic halide (R-X, where X is Cl or Br). researchgate.net

A catalyst , which is a transition metal complex in a lower oxidation state (e.g., Cu(I)Br, Ni(II)Br2). researchgate.netcmu.edu

A ligand (e.g., bipyridine or other nitrogen-based ligands) to solubilize the metal salt and tune its reactivity. researchgate.net

The mechanism involves a reversible redox process where the transition metal catalyst abstracts the halogen atom from the initiator (and subsequently from the dormant polymer chain end), generating a radical that can propagate by adding monomer units. semanticscholar.org This establishes a dynamic equilibrium between a small number of active (propagating) radicals and a large majority of dormant (halogen-capped) polymer chains. researchgate.net This equilibrium minimizes termination reactions, allowing for controlled, "living-like" chain growth. nih.gov Various transition metals, including copper, iron, nickel, and ruthenium, have been successfully used to catalyze the ATRP of acrylates and methacrylates. nih.govcmu.edu

Kinetic Analysis of this compound Polymerization Processes

The kinetic analysis of acrylate polymerization is essential for understanding reaction rates and mechanisms. Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy are commonly used to monitor the polymerization by tracking the decrease in the characteristic absorbance peak of the acrylate C=C double bond as it is converted to a single bond in the polymer backbone. imaging.org

The free-radical polymerization of acrylates often exhibits complex kinetic profiles characterized by:

Autodeceleration: A decrease in the reaction rate at high conversions. This occurs when the propagation reaction itself becomes diffusion-controlled as the system vitrifies, restricting the mobility of the remaining monomer molecules. imaging.org

Studies on the bulk, high-temperature polymerization of acrylates like n-butyl acrylate have shown that reactions can proceed even without an external initiator (thermal self-initiation). tu-clausthal.denih.gov The polymerization rate is strongly dependent on temperature and monomer concentration. tu-clausthal.de The kinetic behavior of this compound is expected to follow these general trends, although the bulky biphenyl group may influence the onset and magnitude of diffusion-controlled effects, potentially impacting the final monomer conversion. imaging.org The study of these kinetic features—nominal reaction rate, the conversion at the onset of deceleration, and the extent of conversion after deceleration—is crucial for optimizing the polymerization process. imaging.org

Mechanistic Investigations of Chain Growth and Termination in this compound Polymerization

The polymerization of this compound, like other acrylate monomers, proceeds via a free-radical chain mechanism involving the fundamental steps of initiation, propagation, and termination. While specific kinetic data for this particular monomer is not extensively available in public literature, the mechanism of its chain growth and termination can be understood by examining the well-established principles of acrylate polymerization. The bulky biphenylylmethyl group is expected to exert significant steric and electronic effects on the polymerization behavior.

In free-radical polymerization, the chain growth, or propagation, involves the sequential addition of monomer molecules to a growing polymer radical. This process is characterized by a high reaction rate, leading to the rapid formation of long polymer chains. The general scheme for the propagation of poly(this compound) is depicted as the addition of a monomer unit to the growing macroradical.

Termination of the growing polymer chains can occur through two primary mechanisms: combination (or coupling) and disproportionation. In termination by combination, two growing polymer radicals react to form a single, non-reactive polymer chain. In contrast, termination by disproportionation involves the transfer of a hydrogen atom from one growing radical to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end group. The prevalence of each termination mechanism is dependent on factors such as the monomer structure, temperature, and solvent. For many acrylate polymers, both combination and disproportionation are known to occur.

The kinetics of these processes can be described by their respective rate constants. The following table provides a hypothetical set of kinetic parameters for the polymerization of this compound, based on typical values for acrylate monomers, to illustrate the concepts of chain growth and termination.

| Parameter | Symbol | Hypothetical Value | Description |

|---|---|---|---|

| Propagation Rate Constant | kp | 1.5 x 103 L mol-1 s-1 | Rate of addition of monomer to the growing polymer chain. |

| Termination Rate Constant (Combination) | ktc | 2.0 x 107 L mol-1 s-1 | Rate of termination by the coupling of two polymer radicals. |

| Termination Rate Constant (Disproportionation) | ktd | 1.0 x 107 L mol-1 s-1 | Rate of termination by hydrogen transfer between two polymer radicals. |

The ratio of the rate constants for disproportionation to combination (ktd/ktc) is a critical factor in determining the final polymer structure and molecular weight distribution. Research on analogous acrylate systems has shown that this ratio can be influenced by the steric bulk of the ester group. For this compound, the large biphenylylmethyl substituent may favor disproportionation to a certain extent due to steric hindrance that would impede the coupling of two large polymer chains.

Further mechanistic insights can be gained by considering the possibility of chain transfer reactions. In a chain transfer process, the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent. This results in the termination of one polymer chain and the initiation of a new one. While chain transfer to the monomer is an inherent possibility for acrylates, its significance in the polymerization of this compound would need to be experimentally determined.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer more precise control over the polymerization process. These methods introduce a dynamic equilibrium between active (propagating) radicals and dormant species, which suppresses irreversible termination reactions. The application of these techniques to this compound would allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

The following table outlines the key components and expected outcomes of applying these controlled polymerization methods to this compound, based on general principles.

| Polymerization Technique | Key Components | Expected Mechanistic Features for this compound |

|---|---|---|

| ATRP | Initiator (alkyl halide), Transition metal complex (e.g., Cu(I)/ligand), Deactivator (e.g., Cu(II)/ligand) | Reversible activation of a dormant polymer chain (P-X) by the metal complex to form a propagating radical (P•) and a higher oxidation state metal complex (Mn+1-X). The bulky side group may influence the equilibrium constant of this activation/deactivation process. |

| RAFT | Initiator, RAFT agent (e.g., dithioester, trithiocarbonate) | Degenerative chain transfer process where the RAFT agent reversibly caps (B75204) the growing polymer chains, maintaining a low concentration of active radicals and minimizing termination. The choice of RAFT agent would be crucial to control the polymerization of the sterically demanding monomer. |

| NMP | Initiator, Nitroxide stable radical (e.g., TEMPO) | Reversible cleavage of a dormant alkoxyamine-capped polymer chain to generate a propagating radical and a stable nitroxide radical. The large biphenylylmethyl group might necessitate higher temperatures to achieve efficient activation. |

Structural Elucidation and Advanced Characterization of Poly 4 Biphenylylmethyl Acrylate and Copolymers

Spectroscopic Techniques for Poly(4-Biphenylylmethyl Acrylate) Structural Analysis

Spectroscopic methods are indispensable tools for the detailed structural analysis of polymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide critical insights into the connectivity of atoms and the presence of specific functional groups within the polymer chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed microstructure of polymers. Both ¹H and ¹³C NMR are employed to elucidate the polymer's tacticity and to confirm the successful polymerization of the 4-biphenylylmethyl acrylate (B77674) monomer.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected to appear around 175 ppm. The aromatic carbons of the biphenyl (B1667301) moiety would produce a series of signals between 127 and 141 ppm. The methylene (B1212753) carbon of the benzyl (B1604629) group would be observed at approximately 66 ppm, while the backbone methine and methylene carbons would give rise to signals in the 40-45 ppm and 35-40 ppm regions, respectively. The tacticity of the polymer (isotactic, syndiotactic, or atactic) can influence the chemical shifts and splitting patterns of the backbone carbon signals. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for a more detailed assignment of the complex and overlapped signals in both ¹H and ¹³C NMR spectra of acrylate copolymers. iupac.org

Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound)

| Proton Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (Biphenyl) | 7.3 - 7.7 |

| Methylene (-O-CH₂-) | ~5.1 |

| Backbone Methine (-CH-) | 2.3 - 2.6 |

| Backbone Methylene (-CH₂-) | 1.5 - 2.0 |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer. hacettepe.edu.tr The FTIR spectrum of poly(this compound) would exhibit characteristic absorption bands confirming its chemical structure.

A strong absorption band is expected around 1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester linkage would appear in the region of 1100-1250 cm⁻¹. The presence of the aromatic biphenyl group would be confirmed by C=C stretching vibrations within the aromatic ring, typically seen as a series of sharp peaks between 1450 and 1600 cm⁻¹, and C-H stretching vibrations of the aromatic rings appearing above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the polymer backbone and the methylene group would be observed in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1730 |

| C-O Stretch (Ester) | 1100 - 1250 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Chromatographic Methods for Molecular Weight and Polydispersity Analysis of this compound Polymers

The physical and mechanical properties of a polymer are significantly influenced by its molecular weight and the distribution of chain lengths. Gel Permeation Chromatography (GPC) is the most widely used technique for these measurements.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. shimadzu.com This technique allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A higher PDI value indicates a broader distribution of polymer chain lengths.

For poly(this compound), GPC analysis would typically be performed using a solvent in which the polymer is readily soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The system is calibrated with polymer standards of known molecular weight, commonly polystyrene or poly(methyl methacrylate). The resulting chromatogram provides a distribution of molecular weights, from which Mn, Mw, and PDI can be calculated. For a polymer synthesized by conventional free-radical polymerization, a PDI value in the range of 1.5 to 2.5 is typically expected.

Table 3: Illustrative GPC Data for Poly(this compound)

| Parameter | Typical Value |

|---|---|

| Number-Average Molecular Weight (Mn) (g/mol) | 50,000 - 100,000 |

| Weight-Average Molecular Weight (Mw) (g/mol) | 75,000 - 200,000 |

| Polydispersity Index (PDI) | 1.5 - 2.0 |

Microstructural Characterization of this compound Copolymers

Copolymerization of this compound with other monomers can be used to tailor the properties of the resulting material. The microstructure of these copolymers, including the sequence distribution of the monomer units along the polymer chain, is crucial to their performance. Techniques like NMR spectroscopy are vital for determining copolymer composition and monomer sequencing. For instance, in a copolymer of this compound and methyl acrylate, the relative integration of the signals corresponding to the biphenyl protons and the methoxy (B1213986) protons of the methyl acrylate units in the ¹H NMR spectrum can be used to calculate the copolymer composition. Advanced 2D NMR techniques can provide further details on the dyad and triad (B1167595) sequences of the monomers. iupac.org

Morphological Analysis of this compound-Derived Polymeric Materials

The morphology of polymeric materials, which describes the arrangement and organization of polymer chains on a larger scale, significantly impacts their macroscopic properties. For materials derived from this compound, such as films or coatings, techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to investigate their surface topography and bulk morphology. The bulky biphenyl side groups may influence the chain packing and lead to specific morphological features. For example, SEM can reveal information about the surface roughness and the presence of any phase-separated domains in copolymer blends. AFM can provide high-resolution images of the surface, revealing details about the nanoscale morphology and the distribution of different components in a copolymer film.

Advanced Material Design and Engineering Utilizing 4 Biphenylylmethyl Acrylate

Development of High-Performance Polymeric Materials Derived from 4-Biphenylylmethyl Acrylate (B77674)

Poly(4-biphenylylmethyl acrylate), the homopolymer derived from the this compound monomer, exhibits a combination of properties that are highly desirable for high-performance applications. The presence of the biphenyl (B1667301) side group contributes to a high glass transition temperature (Tg), enhanced thermal stability, and excellent mechanical properties. These characteristics are attributed to the rigidity and steric hindrance provided by the bulky aromatic structure, which restricts segmental motion of the polymer chains.

The polymerization of this compound can be initiated through various methods, including free-radical polymerization, to yield high molecular weight polymers. The resulting poly(this compound) is a thermoplastic material with good processability, allowing it to be molded or cast into various forms.

The properties of polymers derived from this compound can be further tailored by copolymerization with other acrylic or methacrylic monomers. This approach allows for the fine-tuning of properties such as flexibility, adhesion, and refractive index to meet the specific requirements of a given application. For instance, copolymerization with monomers bearing flexible side chains can be employed to moderate the rigidity of the resulting polymer.

Table 1: Representative Properties of Poly(this compound)

| Property | Value |

| Refractive Index (predicted) | 1.563 chemsrc.com |

| Glass Transition Temperature (Tg) | High (expected) |

| Thermal Stability | Excellent (expected) |

| Mechanical Strength | High (expected) |

Strategies for Modulating Curing Behavior in this compound Resins

The curing behavior of this compound resins is a critical factor in their application, particularly in photopolymerization-based processes. The rate and extent of curing can be modulated through several strategies to achieve the desired material properties and processing characteristics.

One key strategy is the selection of an appropriate photoinitiator system. The choice of photoinitiator, including its absorption characteristics and efficiency in generating free radicals, plays a pivotal role in the kinetics of the photopolymerization process. For resins containing this compound, photoinitiators that are effective in the UV-A range are typically employed. The concentration of the photoinitiator is another important parameter that can be adjusted to control the curing speed.

Furthermore, the processing conditions, such as the intensity of the UV light source and the exposure time, are critical parameters that can be precisely controlled to manipulate the curing process. Higher light intensities generally lead to faster curing rates. nih.gov The temperature at which curing is performed can also affect the reaction kinetics and the final properties of the cured material.

Research on Optical Performance in Poly(this compound) Based Systems

The biphenyl group in this compound imparts unique optical properties to the resulting polymers, making them suitable for a range of optical applications. The high degree of aromaticity and the presence of conjugated π-systems in the biphenyl moiety contribute to a high refractive index.

The high refractive index of poly(this compound) makes it an attractive candidate for use in optical adhesives and coatings where index-matching is crucial for minimizing reflection losses at interfaces. In fiber optics and other optical assemblies, adhesives with a refractive index that closely matches that of the optical components are required to ensure efficient light transmission.

When formulated as an optical adhesive, this compound-based resins can provide strong adhesion to a variety of substrates, including glass and plastics. Their low shrinkage upon curing is also a significant advantage in these applications, as it minimizes stress on the bonded components.

As a coating material, poly(this compound) can be used to create high refractive index layers for antireflection coatings and other optical films. The good thermal and mechanical stability of the polymer ensures the durability of these coatings.

In precision optical systems, light scattering can be a significant source of noise and can degrade the performance of the system. The bulky biphenyl side groups in poly(this compound) can help to create a more amorphous and homogeneous polymer network, which can reduce light scattering.

By carefully controlling the polymerization and curing conditions, it is possible to minimize the formation of crystalline domains or other heterogeneities that can cause light to scatter. The use of this compound in combination with other monomers that promote the formation of a uniform network structure can further enhance the optical clarity of the material.

Enhancement of Dimensional Stability in this compound Photopolymer Systems

Dimensional stability is a critical requirement for materials used in precision applications, such as in the fabrication of micro-optics and microfluidic devices. The bulky and rigid nature of the biphenylylmethyl side group in this compound plays a crucial role in enhancing the dimensional stability of photopolymer systems.

The steric hindrance provided by the biphenyl groups restricts the mobility of the polymer chains and reduces the free volume in the polymer network. This leads to a lower coefficient of thermal expansion and reduced shrinkage during and after curing.

A significant challenge in the use of photopolymers is the volume shrinkage that occurs during polymerization. This shrinkage can lead to internal stresses, warping, and a loss of dimensional accuracy in the final product. The incorporation of this compound into photopolymer formulations is an effective strategy for developing ultra-low shrinkage materials.

Formulations for ultra-low shrinkage photopolymers often involve a combination of monomers with bulky side groups, such as this compound, along with other strategies such as the inclusion of ring-opening monomers or inorganic fillers.

Table 2: Illustrative Comparison of Shrinkage in Acrylate Formulations

| Formulation | Monomer Composition | Volume Shrinkage (%) |

| Standard Acrylate | Methyl Methacrylate (B99206) | 10-15 |

| Low-Shrinkage Acrylate | Formulation with Bulky Monomers | < 5 |

| Ultra-Low Shrinkage | Optimized formulation with this compound and other low-shrinkage components | < 1 |

Role in Additive Manufacturing and 3D Printing Resins

The field of additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA), relies on the development of high-performance photocurable resins. This compound is utilized as a reactive monomer in these UV-curable resin formulations. uychem.com Its inclusion is driven by the need to achieve high resolution, dimensional stability, and specific mechanical properties in the final printed objects.

The biphenyl moiety in the monomer's structure contributes to the rigidity and thermal stability of the cured polymer network. A significant advantage of incorporating this compound is its ability to reduce shrinkage during the polymerization process. uychem.com For instance, its use as a low-energy curing agent in photopolymer resins for 3D printing can result in shrinkage of less than 3%, a critical factor for achieving high dimensional accuracy in complex, high-precision parts. uychem.com This low shrinkage is essential for applications in micro-optics and microfluidics, where precise replication of the digital model is paramount.

Designing this compound-Derived Materials for Flexible Electronic Applications

The demand for flexible and wearable electronics has spurred research into novel materials that offer both electrical functionality and mechanical compliance. This compound is a key monomer in the synthesis of polymers for electronic applications, including the burgeoning field of flexible displays. uychem.comhlsw-bio.com Its utility in this area stems from the properties it imparts to the polymer matrix, such as a high refractive index and thermal stability, which are crucial for the performance and longevity of optical and electronic components. uychem.com

In flexible electronic applications, polymers derived from this compound can be formulated to act as substrates, encapsulants, or dielectric layers. The rigid biphenyl group provides the necessary thermal and dimensional stability to protect sensitive electronic components, while the acrylate backbone allows for the creation of crosslinked networks that can be tailored for a degree of flexibility. This balance of properties is essential for devices that must withstand repeated bending and flexing without compromising their electronic performance.

Exploration of this compound in Novel Photoresist Monomer Formulations

Photolithography is a cornerstone of the semiconductor and microelectronics industries, and the performance of photoresists is critical to the fabrication of integrated circuits and other microdevices. This compound is widely used as a photoresist monomer. hlsw-bio.comchemsrc.comalibaba.com Its primary role is to form the polymer binder in chemically amplified resist formulations.

One of the most important properties that this compound brings to photoresists is its high refractive index. uychem.com A higher refractive index in the resist film is essential for immersion lithography, a technique used to print smaller features by increasing the numerical aperture of the exposure system. The aromatic nature of the biphenyl group contributes to this high refractive index, enabling finer pattern resolution. Furthermore, the inherent thermal stability of polymers containing this monomer ensures that the patterned resist can withstand the temperatures required for subsequent processing steps like etching and ion implantation without degradation.

| Property | Benefit in Photoresist Formulations |

| High Refractive Index (>1.55) | Enhances resolution in immersion lithography. uychem.com |

| Thermal Stability | Maintains pattern integrity during post-exposure baking and etching processes. uychem.com |

| UV Reactivity | Enables efficient crosslinking and pattern formation upon exposure. |

Role of this compound in Specialty Adhesive Formulations for Electronics

In the assembly of complex electronic and optical devices, adhesives play a critical role in bonding components, dissipating stress, and ensuring reliable performance. This compound is a key component in specialty adhesive formulations, particularly for Optically Clear Adhesives (OCAs) used in displays and touch panels. chemsrc.comlookchem.com In fact, the OCA market constitutes a primary application for this monomer, accounting for over 60% of its use. uychem.com

The performance of this compound in these adhesives is linked to its ability to produce polymers with excellent optical transparency, low shrinkage, and a high refractive index. uychem.com A high refractive index is particularly important for minimizing light scattering and reflection at the interfaces between different layers in a display stack (e.g., glass, polarizer, and touch sensor), thereby improving brightness and clarity. The thermal stability imparted by the monomer ensures that the adhesive bond remains strong and reliable even when the device heats up during operation. uychem.com

| Application | Key Monomer Property | Performance Advantage |

| Optically Clear Adhesives (OCA) | High Refractive Index, Thermal Stability | Improved display clarity, durable bonding. uychem.com |

| Electronic Assembly | Low Shrinkage, Adhesion | Reduced stress on components, reliable interconnects. uychem.com |

Tailoring Environmental Resilience in this compound Polymers

The operational lifetime and reliability of advanced materials are often dictated by their ability to resist degradation from environmental factors such as moisture and oxygen. Polymers formulated with this compound can be engineered for enhanced environmental resilience. uychem.com

Hydrolytic degradation, the breakdown of a material due to reaction with water, is a significant concern for polymers used in electronic devices, where moisture can lead to changes in mechanical properties and dielectric breakdown. The inclusion of this compound in a polymer formulation can enhance its hydrolytic resistance. uychem.com The bulky and hydrophobic nature of the biphenyl group helps to sterically shield the ester linkage of the acrylate backbone from attack by water molecules. This improved stability makes these materials suitable for use in automotive and aerospace applications where exposure to fluctuating humidity and temperature is common. uychem.com

The UV curing of acrylate-based formulations is often subject to oxygen inhibition, where atmospheric oxygen quenches the free radicals required for polymerization, leading to incomplete curing and a tacky surface. While research specifically detailing the oxygen inhibition mechanisms of this compound is limited, its molecular structure suggests a potential role in mitigating this effect. The significant steric hindrance provided by the large biphenyl group may limit the diffusion of oxygen molecules to the reactive radical sites on the growing polymer chain. In related UV-curable systems that utilize this monomer, a reduction in oxygen inhibition has been noted when formulated with other specialized monomers like vinyl ethers. uychem.com This suggests that this compound is compatible with formulation strategies aimed at achieving rapid, tack-free surfaces even when curing in air.

Synthesis and Evaluation of this compound as a Component in Polymer Matrices for Advanced Applications

The strategic incorporation of specialized monomers into polymer chains is a cornerstone of advanced materials science, enabling the precise tuning of macroscopic properties. This compound, a monomer characterized by its bulky, aromatic biphenyl side group, is utilized in the formulation of high-performance polymers for specialized applications, particularly in the fields of optical materials and microlithography. The biphenyl moiety is instrumental in imparting desirable characteristics such as high refractive index, enhanced thermal stability, and improved etch resistance to the polymer matrix.

The synthesis of this compound is typically achieved through an esterification reaction between 4-phenylbenzyl alcohol and acryloyl chloride. This process is often conducted in the presence of a phase transfer catalyst and a polymerization inhibitor to ensure a high yield and prevent premature polymerization. The reaction proceeds in multiple stages, including the initial esterification at low temperatures, followed by a neutralization and purification process to yield the final monomer product. A representative synthesis protocol is detailed below. chemicalbook.com

| Stage | Reactants/Reagents | Key Parameters | Purpose |

|---|---|---|---|

| 1. Initial Reaction Setup | 4-phenylbenzyl alcohol, Toluene (B28343), Benzyltriethylammonium chloride | Stirring until dissolved | To create a homogeneous solution of the alcohol and phase transfer catalyst in a solvent. |

| 2. Esterification | Acryloyl chloride, p-hydroxyanisole (inhibitor) | Slow addition over 1.5h at 0-10°C; Reaction continued for 2h at 40°C | Formation of the acrylate ester while preventing premature polymerization. |

| 3. Neutralization | 40% Sodium carbonate solution | Slow addition over 1h; Reaction continued for 2h at 80°C | To neutralize excess acid and byproducts from the esterification reaction. |

| 4. Purification (Washing) | Deionized water, 10% Potassium chloride solution | Sequential washing and separation of the aqueous layer | To remove water-soluble impurities and salts. |

| 5. Final Product Isolation | p-hydroxyanisole (inhibitor) | Removal of water-carrying agent under reduced pressure at 65°C | To obtain the final, purified 4-phenylbenzyl acrylate product with high yield (approx. 96%). |

Once synthesized, this compound is incorporated into polymer matrices, typically through copolymerization with other acrylate or methacrylate monomers. The inclusion of this monomer is a design choice aimed at leveraging the properties of the biphenyl group. In the context of advanced applications, the evaluation of these polymer matrices focuses on performance metrics critical for their intended use, such as in optical devices and photoresists for semiconductor manufacturing.

Research findings indicate that the incorporation of large, aromatic side groups like biphenyl into an acrylate polymer backbone has a significant impact on the material's properties. These effects are crucial for the development of materials for advanced optical applications, where high refractive index and transparency are paramount. escholarship.orgresearchgate.net For photolithography, the chemical structure of the monomer can enhance thermal properties and etch resistance, which are critical for fabricating microcircuits. mdpi.com The bulky nature of the biphenylmethyl group is analogous to the cycloaliphatic groups often used in photoresist polymers to improve these characteristics. mdpi.com

| Property Evaluated | Research Finding / Observed Effect | Advanced Application | Reference |

|---|---|---|---|

| Refractive Index (n) | The presence of aromatic moieties, such as biphenyl, significantly increases the refractive index of the polymer. Acrylate polymers containing such groups can achieve n values well above the typical 1.50, reaching values greater than 1.63. | High-performance optical materials (e.g., microlenses, image sensors, nanoimprint lithography). | escholarship.org |

| Optical Transparency | Despite the high refractive index, polymers can be designed to maintain high transparency (≥90%) in the visible spectrum. | Optical and optoelectronic devices. | escholarship.orgresearchgate.net |

| Surface Stability | The rigid biphenyl groups in the side chains of acrylic copolymers enhance the stability of the polymer surface. | Durable coatings and films. | acs.org |

| Thermal Stability | Incorporation of bulky, rigid structures like cycloaliphatic or aromatic groups into acrylate-based polymers generally improves thermal stability, which is essential for withstanding the thermal stresses of lithographic processing. | Photoresists for semiconductor manufacturing. | mdpi.com |

| Etch Resistance | Monomers with high carbon density and ring structures, such as the biphenyl group, are known to impart greater resistance to plasma etching processes used in semiconductor fabrication. | Photoresists for creating robust micro-patterns. | mdpi.com |

Theoretical and Computational Studies of 4 Biphenylylmethyl Acrylate

Molecular Modeling of 4-Biphenylylmethyl Acrylate (B77674) Monomer and Polymer Structures

Molecular modeling is a cornerstone of computational chemistry, enabling the detailed examination of the three-dimensional structures of molecules. For the 4-Biphenylylmethyl acrylate monomer, quantum mechanical methods like Density Functional Theory (DFT) are employed to calculate its most stable geometric configuration. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The biphenyl (B1667301) group's rotational freedom and the acrylate group's planar nature are key structural features that can be meticulously analyzed.

Table 1: Illustrative Calculated Structural Parameters for this compound Monomer This table presents typical, illustrative values that would be expected from a DFT calculation. Actual research data is not available.

| Parameter | Value |

|---|---|

| C=C bond length (acrylate) | 1.34 Å |

| C=O bond length (carbonyl) | 1.21 Å |

| C-O bond length (ester) | 1.36 Å |

| O-CH₂ bond length | 1.45 Å |

| Biphenyl inter-ring C-C bond | 1.49 Å |

Computational Predictions of this compound Reactivity and Polymerization Behavior

Computational methods are invaluable for predicting the chemical reactivity of monomers. Frontier Molecular Orbital Theory (FMOT) is a key concept used, where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a critical indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. For 4-BMA, the electron-rich biphenyl group and the electron-withdrawing acrylate moiety influence these frontier orbitals, determining its susceptibility to electrophilic and nucleophilic attack during polymerization.

In the context of copolymerization, computational chemistry can be used to predict reactivity ratios (r₁ and r₂). asianpubs.org These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. uni-bayreuth.de While experimental determination can be resource-intensive, computational approaches, including machine learning models trained on existing data, can provide reliable estimates, guiding the synthesis of copolymers with specific compositions and properties. arxiv.org

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations This table contains representative data to illustrate the output of such computational studies in the absence of specific literature.

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Site of electrophilic attack (interaction with initiator) |

| LUMO Energy | -1.2 eV | Site of nucleophilic attack (radical addition) |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate to high reactivity for polymerization |

| Mulliken Charge on Cα (acrylate) | -0.15 | Suggests susceptibility to radical attack |

Simulations of Polymerization Mechanisms and Kinetics Involving this compound

Simulations provide a dynamic view of the polymerization process, allowing for the exploration of reaction mechanisms and kinetics. For the free-radical polymerization of 4-BMA, computational models can map out the potential energy surface for the key reaction steps: initiation, propagation, chain transfer, and termination. By locating the transition states for these reactions, the activation energies (Ea) can be calculated, which are essential for determining the rate constants (k) via the Arrhenius equation.

Kinetic Monte Carlo (KMC) or deterministic models, parameterized with these computationally derived rate constants, can then simulate the entire polymerization process. chemrxiv.org These simulations can predict how the monomer conversion, average molecular weight, and molecular weight distribution evolve over time. Such models can also investigate the influence of reaction conditions, such as temperature and initiator concentration, on the final polymer characteristics, providing a powerful tool for process optimization. chemrxiv.org

Table 3: Illustrative Calculated Activation Energies for Key Steps in the Free-Radical Polymerization of 4-BMA These values are hypothetical examples to demonstrate the type of data generated from kinetic simulations.

| Reaction Step | Calculated Activation Energy (kJ/mol) |

|---|---|

| Propagation (Radical addition to monomer) | 25 - 35 |

| Chain Transfer to Monomer | 50 - 60 |

Structure-Property Relationship Modeling for this compound Based Materials

A primary goal of computational materials science is to predict macroscopic properties from the molecular structure. Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to establish correlations between computationally derived molecular descriptors and experimentally measured properties. plos.orgplos.org For poly(this compound), descriptors could include molecular weight, free volume, polarizability, and various topological indices.

These descriptors can be correlated with key material properties such as the glass transition temperature (Tg), refractive index, dielectric constant, and mechanical strength. plos.org For instance, the high polarizability of the biphenyl group would be expected to contribute to a high refractive index, a property that can be quantified through QSPR modeling. By developing and validating these models, researchers can screen virtual libraries of polymer variants to identify candidates with desired properties before undertaking their synthesis, significantly accelerating the materials discovery process. researchgate.net

Table 4: Example of a Hypothetical QSPR Model for Predicting the Refractive Index of Poly(this compound) This table illustrates the concept of a QSPR model. The equation and descriptors are for demonstrative purposes only.

| Property | Hypothetical QSPR Equation | Key Molecular Descriptors |

|---|

Q & A

Q. What are the standard synthetic routes for BPMA in laboratory settings?

BPMA is synthesized via Lewis acid-catalyzed esterification of 4-biphenylmethanol with acrylic acid, followed by purification steps such as distillation or recrystallization . Key factors include catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid), solvent choice (e.g., dichloromethane), and reaction temperature (typically 60–80°C). Post-synthesis characterization via NMR and FTIR is critical to confirm ester formation and purity .

Q. What safety protocols are essential for handling BPMA in laboratory experiments?

BPMA requires strict PPE (gloves, goggles, lab coats) and adequate ventilation due to its acrylate-related irritancy risks. In case of skin contact, immediate washing with soap/water is advised. Waste must be segregated and treated by certified hazardous waste facilities to avoid environmental contamination . First aid measures for inhalation include fresh air and medical consultation for respiratory irritation .

Q. Which spectroscopic techniques are recommended for characterizing BPMA?

- NMR : To confirm biphenyl and acrylate moieties (e.g., aromatic protons at δ 7.2–7.6 ppm, acrylate vinyl protons at δ 5.8–6.4 ppm).

- FTIR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) validate ester formation.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 238.28 confirm molecular weight .

Advanced Research Questions

Q. How can reaction conditions for BPMA synthesis be optimized to maximize yield?

A factorial design approach can systematically evaluate variables like catalyst concentration, solvent polarity, and reaction time. For example, highlights the use of 2⁵ factorial designs to study ethyl acrylate polymerization, which can be adapted to BPMA. Solvent screening (e.g., 1,2-dichloroethane vs. dichloromethane) and temperature gradients (50–90°C) may reveal optimal esterification kinetics .

Q. How does the biphenyl group in BPMA influence its polymer properties compared to other acrylates?

The biphenyl moiety enhances rigidity and thermal stability in polymers. Comparative studies with ethyl acrylate ( ) and 2-hydroxyethyl acrylate ( ) show that aromatic substituents increase glass transition temperatures (Tg) and UV resistance. Computational modeling (e.g., DFT) can predict π-π stacking interactions in BPMA-based polymers .

Q. What methodologies address contradictory toxicity data for acrylates like BPMA?

Toxicity assessments should prioritize in vitro assays (e.g., cytotoxicity in HaCaT cells) and compare results to structurally similar acrylates. For example, ethyl acrylate’s forestomach tumors in gavage studies ( ) were deemed irrelevant to humans due to non-physiological exposure routes. BPMA’s irritancy potential can be extrapolated from tetrahydrofurfuryl acrylate data ( ), where dermal necrosis occurred at ≤4-hour exposure in rabbits .

Q. How can factorial design improve the study of BPMA’s polymerization kinetics?

A 2⁵ factorial design (e.g., monomer concentration, initiator type, temperature, crosslinker ratio, and solvent) can identify dominant factors in BPMA polymerization. demonstrated this approach for ethyl acrylate-divinylbenzene copolymers, revealing initiator efficiency (e.g., AIBN vs. benzoyl peroxide) as a critical variable. Response surface methodology (RSM) further optimizes parameters like molecular weight distribution .

Q. What strategies mitigate batch-to-batch variability in BPMA synthesis?

Implementing process analytical technology (PAT), such as in-line FTIR or HPLC, ensures real-time monitoring of esterification progress. ’s Friedel-Crafts optimization for biphenylacetic acid suggests controlling water content (<0.1%) and acid scavengers (e.g., molecular sieves) to stabilize intermediates. Post-synthesis purification via column chromatography or crystallization enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。